Product packaging for Methyl 2-chloropyrimidine-4-carboxylate(Cat. No.:CAS No. 149849-94-5)

Methyl 2-chloropyrimidine-4-carboxylate

Cat. No.: B585236
CAS No.: 149849-94-5
M. Wt: 172.568
InChI Key: GGTNGWOGJHJQCL-UHFFFAOYSA-N
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Description

Significance in Chemical Synthesis

The utility of Methyl 2-chloropyrimidine-4-carboxylate in chemical synthesis is rooted in its reactive nature, which allows for the strategic introduction of various functional groups. This versatility has established it as a key component in the construction of diverse molecular architectures.

Versatile Building Block Applications

This compound is considered an essential building block in synthetic chemistry. chemimpex.com Its structure allows for diverse chemical modifications, making it a key intermediate for creating a wide array of biologically active molecules. chemimpex.com The presence of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring provides a reactive site for nucleophilic substitution reactions, while the methyl carboxylate group at the 4-position can be subjected to various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This dual reactivity enables chemists to construct complex molecular scaffolds by sequentially modifying different parts of the molecule. The synthesis of this compound can be achieved by reacting 2-chloropyrimidine-4-carboxylic acid with methanol (B129727). chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 149849-94-5 chemicalbook.comscbt.comusbio.net
Molecular Formula C₆H₅ClN₂O₂ scbt.commyskinrecipes.com
Molecular Weight 172.57 g/mol scbt.commyskinrecipes.com
Physical Form Solid sigmaaldrich.comsigmaaldrich.com

| Purity | Typically ≥95% | sigmaaldrich.comachemblock.com |

Role in Heterocyclic Compound Synthesis

The pyrimidine nucleus is a core structure in many important bioactive compounds, driving interest in functionalized pyrimidine building blocks for new syntheses. thieme.de Chloro-substituted pyrimidines, such as this compound, are valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine derivatives. thieme.de For instance, related compounds like 2,4-diamino-6-chloropyrimidine are used as starting materials to create more complex substituted pyrimidines through reactions that displace the chlorine atom. mdpi.com This approach is fundamental in building libraries of heterocyclic compounds for screening in drug discovery and materials science. thieme.de The ability to use these intermediates to create densely functionalized pyrimidines is of significant interest to chemists. thieme.de

Relevance in Advanced Chemical Disciplines

The applications of this compound and its derivatives extend into specialized fields, most notably in the development of new medicines and agricultural products.

Medicinal Chemistry Context

In medicinal chemistry, the pyrimidine ring is a well-established scaffold found in numerous natural products and therapeutic drugs. google.com Pyrimidine-based compounds are crucial intermediates in the development of drugs for a range of diseases, including cancer and viral infections like AIDS. google.com this compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comchemimpex.com Its derivatives have been investigated for their potential in developing drugs targeting neurological disorders and for their anti-tubercular properties. chemimpex.commdpi.com The ability to modify the pyrimidine core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties, a crucial aspect of modern drug design. mdpi.com

Agrochemical Industry Applications

Table 2: Applications of Related Pyrimidine Intermediates

Compound Field of Application Specific Use Source
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate Pharmaceutical, Agrochemical Intermediate for drugs targeting neurological disorders; formulation of pesticides and herbicides. chemimpex.com
Methyl 2,5,6-trichloropyrimidine-4-carboxylate Pharmaceutical, Agrochemical Intermediate for antiviral drugs, fungicides, and herbicides. finetechnology-ind.com
2,4-Diamino-6-chloropyrimidine Medicinal Chemistry Synthesis of derivatives with anti-tubercular activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B585236 Methyl 2-chloropyrimidine-4-carboxylate CAS No. 149849-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNGWOGJHJQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656458
Record name Methyl 2-chloropyrimidine-4-carboxylate
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-94-5
Record name 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester
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Record name Methyl 2-chloropyrimidine-4-carboxylate
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Record name Methyl 2-chloropyrimidine-4-carboxylate
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Synthetic Methodologies for Methyl 2 Chloropyrimidine 4 Carboxylate and Its Derivatives

Direct Synthesis Routes

Direct routes typically involve the formation of the ester from a pre-existing carboxylic acid or the construction of the pyrimidine (B1678525) ring with the required substituents already in place.

A primary and straightforward method for synthesizing methyl 2-chloropyrimidine-4-carboxylate is the direct esterification of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, with several reagents available to facilitate the reaction.

A highly effective method for this esterification involves a two-step, one-pot process. chemicalbook.com First, the starting material, 2-chloropyrimidine-4-carboxylic acid, is converted into its more reactive acid chloride derivative. This is achieved by treating the acid with oxalyl chloride in a suitable solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF). chemicalbook.comorgsyn.org The intermediate acid chloride is then reacted in situ with anhydrous methanol (B129727). The methanol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and, after the loss of hydrogen chloride, forming the desired methyl ester. chemicalbook.com This method is particularly advantageous as it proceeds under mild conditions and often results in high yields, with some reports claiming quantitative conversion. chemicalbook.com

Reaction Conditions for Esterification via Oxalyl Chloride

Step Reagents Solvent Temperature Time Yield
1. Acid Chloride Formation 2-Chloropyrimidine-4-carboxylic acid, Oxalyl chloride, cat. DMF Dichloromethane Room Temp 2 hours -

An alternative strategy involves generating the chloropyrimidine core from a more accessible precursor, such as a hydroxypyrimidine, followed by manipulation of a side chain to form the carboxylate.

Hydroxypyrimidines can be effectively converted to their chloro-analogues using chlorinating agents like phosphorus oxychloride (POCl₃). orgsyn.orggoogle.commdpi.com This reaction is a standard and widely used procedure for preparing chloropyrimidines, which are valuable intermediates. mdpi.com For instance, a hydroxypyrimidine can be heated in excess phosphorus oxychloride, sometimes in the presence of a base like pyridine (B92270) or a trialkylamine, to yield the corresponding chloropyrimidine. google.commdpi.com

While this subsection's starting material is 2-methyl-4-hydroxypyrimidine, the chlorination with POCl₃ would yield 4-chloro-2-methylpyrimidine. To arrive at a 4-carboxylate derivative, the methyl group at the C4-position (in the starting material) would need to be oxidized to a carboxylic acid in a separate step, a process reported using oxidants like selenium dioxide. guidechem.com The resulting carboxylic acid could then be esterified as previously described. This multi-step approach highlights the modularity of pyrimidine synthesis, where functional groups can be interconverted to achieve the desired product.

Orotic acid, or 2,6-dihydroxy-pyrimidine-4-carboxylic acid, is a readily available pyrimidine derivative that serves as a versatile starting material. nih.govnih.gov Treating orotic acid with a mixture of phosphorus oxychloride and phosphorus pentachloride results in the chlorination of the hydroxyl groups and the conversion of the carboxylic acid to a reactive carbonyl chloride. buet.ac.bd This process yields 2,4-dichloro pyrimidine-6-carbonyl chloride. buet.ac.bd This intermediate is highly reactive and can readily undergo substitution reactions. For example, reaction with various amines leads to the formation of pyrimidine carboxamide derivatives, demonstrating a pathway to functionalize the carboxyl group position. buet.ac.bd

Chlorination and Subsequent Esterification Approaches

Advanced Synthetic Strategies for Pyrimidine Scaffolds

Beyond classical methods, advanced strategies offer novel ways to construct and diversify the pyrimidine core, providing access to complex derivatives.

One modern approach involves a "deconstruction-reconstruction" strategy. nih.gov This method transforms a pre-existing pyrimidine into its corresponding N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This reactive intermediate can then be used in various de novo heterocycle-forming reactions to generate new, substituted pyrimidine analogues. nih.gov

Another key area of advancement is the use of cross-coupling reactions. For instance, a pre-functionalized pyrimidine, such as a brominated pyrimidine, can be coupled with various building blocks using catalysis. The Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is a powerful tool for this purpose, allowing for the rapid elaboration of pyrimidine fragments. acs.org These methods are particularly valuable in medicinal chemistry for creating libraries of diverse compounds for structure-activity relationship (SAR) studies. nih.govacs.org Furthermore, techniques like ultrasound-assisted cyclization reactions are being explored to reduce reaction times and improve yields compared to conventional methods. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient heterocyclic systems like pyrimidines. wuxiapptec.com The presence of nitrogen atoms in the pyrimidine ring activates the halide-bearing carbons towards nucleophilic attack, a process that is generally unfavorable for simple aryl halides. libretexts.orglibretexts.org The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Substitution of Chlorine Atom by Various Nucleophiles

The chlorine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. chemicalbook.com Due to the electron-withdrawing nature of the pyrimidine nitrogens and the carboxylate group, the C2 position is activated for nucleophilic attack.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines, such as morpholine (B109124) or piperidine, readily displace the chloride to form 2-aminopyrimidine (B69317) derivatives. nih.govnih.gov Similarly, treatment with sodium methoxide (B1231860) or other alkoxides can yield 2-alkoxypyrimidines. The reaction of 2-chloropyrimidine (B141910) with thiourea (B124793) or sodium hydrosulfide (B80085) can be used to introduce a mercapto group. orgsyn.org The high reactivity of 2-chloropyrimidine towards nucleophilic attack often means that these reactions can proceed under mild conditions without the need for metal catalysis. nih.gov

The general scheme for SNAr on a 2-chloropyrimidine substrate is as follows:

Step 1 (Addition): The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate (Meisenheimer complex). libretexts.orgyoutube.com

Step 2 (Elimination): The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted pyrimidine product. libretexts.orgyoutube.com

Regioselective Substitution Patterns

When a pyrimidine ring is substituted with more than one leaving group, such as in 2,4-dichloropyrimidine (B19661), the regioselectivity of the SNAr reaction becomes a critical consideration. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position. wuxiapptec.comstackexchange.com However, this selectivity is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.comwuxiapptec.com

For example, the presence of an electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse this trend, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing substituent at the C5 position typically directs nucleophilic attack to the C4 position. nih.gov In some cases, particularly with tertiary amine nucleophiles, excellent C2 selectivity can be achieved even with an electron-withdrawing group at C5. nih.gov Quantum mechanics (QM) calculations and analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict this regioselectivity, which is not always intuitive. wuxiapptec.comwuxiapptec.com For 2-MeSO2-4-chloropyrimidine, SNAr reactions with amines occur at C4, while reactions with alkoxides happen selectively at C2, a dichotomy attributed to hydrogen bonding between the nucleophile and the methylsulfonyl group. wuxiapptec.comwuxiapptec.com

Base-Mediated SNAr Reactions

Bases play a crucial role in many SNAr reactions, particularly when the nucleophile is a neutral amine or alcohol. The base facilitates the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity, or by neutralizing the acid (e.g., HCl) generated during the reaction. youtube.com Common bases employed include organic amines like triethylamine (B128534) (TEA) or 1,8-diazabicycloundec-7-ene (DBU), as well as inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF). nih.govproquest.com

In some protocols, the choice of base and solvent can significantly influence the reaction's outcome and efficiency. For example, conducting aminations in water with KF as the base has been shown to be an effective and environmentally friendlier alternative to traditional palladium-catalyzed methods for highly activated heteroaryl chlorides. nih.gov The reaction of 2-chloropyrimidine with various amines in the presence of a base typically proceeds smoothly, highlighting the substrate's inherent reactivity. nih.govresearchgate.net

Cross-Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions offer a powerful method for functionalizing pyrimidine rings by coupling them with various organic partners.

Palladium-Catalyzed Cross-Coupling Methods

Among the various transition-metal-catalyzed reactions, those employing palladium are the most prominent for constructing biaryl systems and other coupled products. nih.gov The general catalytic cycle for these reactions, such as the Suzuki, Stille, and Negishi couplings, involves a sequence of oxidative addition, transmetalation, and reductive elimination. mdpi.com For chloropyrimidines, the oxidative addition of the C-Cl bond to a Pd(0) complex is the initial key step. mdpi.com The efficiency and selectivity of these couplings are highly dependent on the choice of catalyst, ligands, base, and solvent. acs.org

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds, particularly for creating biaryl structures. nih.govlibretexts.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org It is valued for the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. organic-chemistry.orgacs.org

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and consists of three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring, forming a Pd(II) complex. mdpi.comyoutube.com

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. mdpi.comyoutube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comyoutube.com

Microwave irradiation has been shown to significantly accelerate Suzuki couplings of dichloropyrimidines, leading to C4-substituted products in good to excellent yields with short reaction times and low catalyst loadings. mdpi.combohrium.com The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and the ligand can influence the reaction's success, especially with challenging substrates like nitrogen-containing heterocycles. organic-chemistry.orgtandfonline.com

Table 1: Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Various Arylboronic Acids This table summarizes the conditions and yields for the C4-selective coupling reaction.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (min) Yield (%) Citation
1 Phenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃ 1,4-Dioxane/H₂O 120 (MW) 15 80 mdpi.com
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃ 1,4-Dioxane/H₂O 120 (MW) 15 96 mdpi.com
3 4-Fluorophenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃ 1,4-Dioxane/H₂O 120 (MW) 15 88 mdpi.com
4 3-Methylphenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃ 1,4-Dioxane/H₂O 120 (MW) 15 89 mdpi.com
5 3-(Methoxycarbonyl)phenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃ 1,4-Dioxane/H₂O 120 (MW) 15 62 mdpi.com

Cyclization and Annulation Strategies

The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing this compound and its derivatives. Cyclization and annulation strategies involve the formation of the heterocyclic ring from acyclic precursors.

The Biginelli reaction is a classic multi-component reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. rsc.orgnih.gov This reaction has been extensively studied and modified to broaden its scope and improve yields. mdpi.comnih.gov

While the classic Biginelli reaction does not directly produce 2-chloropyrimidines, variations and subsequent modifications can lead to such derivatives. For instance, a four-component modified Biginelli reaction can be used to generate C-2 functionalized dihydropyrimidines. units.it Another approach involves the initial synthesis of a dihydropyrimidinone via the Biginelli reaction, followed by chlorination with reagents like POCl₃ to introduce the chloro group at the 2-position.

A catalyst-free Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has also been developed, leading to the formation of functionalized dihydropyrazolo[1,5-a]pyrimidines. rsc.org These examples showcase the versatility of Biginelli-type reactions in the synthesis of diverse pyrimidine-fused heterocyclic systems.

Oxidative Annulation Approaches

Oxidative annulation strategies involve the formation of the pyrimidine ring through a cyclization reaction coupled with an oxidation step to achieve the final aromatic system. These methods are valued for their atom economy and ability to construct complex molecules from readily available starting materials.

Several catalytic systems have been developed for the oxidative annulation synthesis of pyrimidines. A notable approach involves a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. acs.org This method proceeds through a cascade reaction of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield the pyrimidine product. acs.org Another efficient method is the metal-free tandem [3+3] annulation of amidines with α,β-unsaturated ketones, which forms a dihydropyrimidine (B8664642) intermediate that is then oxidized to the pyrimidine using visible light. rsc.org This approach avoids the need for transition-metal catalysts and harsh oxidants. rsc.org

Multi-component reactions also provide a powerful route to pyrimidines. An iridium-catalyzed regioselective synthesis utilizes amidines and up to three different alcohol molecules, which are assembled through a series of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Similarly, an oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) offers an eco-friendly synthesis of pyrimidine derivatives. organic-chemistry.orgmdpi.com

Table 1: Overview of Oxidative Annulation Methods for Pyrimidine Synthesis
Reaction TypeKey ReactantsCatalyst/PromoterKey FeaturesReference
[3+3] AnnulationAmidines, Saturated KetonesCu-catalyst, 4-HO-TEMPOCascade reaction via oxidative dehydrogenation and aromatization. acs.org
[3+3] AnnulationAmidines, α,β-Unsaturated KetonesVisible Light (Metal-Free)Forms dihydropyrimidine intermediate, followed by photo-oxidation. rsc.org
Multi-component [3+1+1+1]Amidines, AlcoholsIridium-pincer complexRegioselective assembly via condensation and dehydrogenation. organic-chemistry.orgmdpi.com
[3+2+1] AnnulationAmidines, Ketones, N,N-dimethylaminoethanolNone specifiedEco-friendly approach using a one-carbon source. organic-chemistry.orgmdpi.com

Derivatization Strategies for Functionalization

The presence of the reactive chloro substituent at the 2-position and the ester group at the 4-position makes this compound a valuable intermediate for further chemical modification. These functional groups serve as handles for introducing a wide range of molecular diversity.

Acylation Reactions

Acylation of the pyrimidine core is a key transformation for creating derivatives with diverse applications. While this compound itself lacks a suitable site for direct acylation, related pyrimidine structures bearing hydroxyl or amino groups are readily acylated. For instance, the N-acylation of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with various carboxylic acids has been successfully accomplished to synthesize a series of pyrimidine acrylamides. nih.gov

O-acylation is also a common strategy. The formation of O-acyl and O-sulphonyl derivatives of 4(6)-hydroxypyrimidines is often promoted by the presence of a bulky substituent at the 2-position of the pyrimidine ring. rsc.org In more complex systems, such as pyrazolo[1,5-a]pyrimidines, a microwave-assisted BF3-mediated acetylation has been developed, demonstrating a regioselective C-H functionalization at the C-3 position of the fused heterocyclic core. acs.orgacs.org

Table 2: Examples of Acylation Reactions on Pyrimidine Scaffolds
Substrate TypeAcylation TypeReagents/ConditionsResultReference
AminopyrimidineN-AcylationCarboxylic AcidsFormation of pyrimidine amides. nih.gov
4-HydroxypyrimidineO-AcylationPivaloyl chloride, Aroyl halidesFormation of O-acyl derivatives. rsc.org
Pyrazolo[1,5-a]pyrimidineC-AcylationBF3OEt2, MicrowaveRegioselective acetylation at C-3. acs.orgacs.org

Hydrolysis of Ester and Amide Bonds

The hydrolysis of the ester functional group in this compound is a fundamental reaction that yields the corresponding 2-chloropyrimidine-4-carboxylic acid. chemicalbook.com This transformation can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgbham.ac.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. bham.ac.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. libretexts.orgdalalinstitute.com

Similarly, pyrimidine amides can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (or its salt) and an amine. libretexts.org This reaction is often more difficult than ester hydrolysis due to the lower electrophilicity of the amide carbonyl. bham.ac.uk The hydrolysis of amide bonds in pyrimidine-containing molecules has been identified as a key metabolic pathway in drug clearance studies. nih.gov It is important to note that alkaline hydrolysis of some 5-ethoxycarbonyl-pyrimidines can sometimes lead to rearrangement products rather than simple hydrolysis. researchgate.net

Table 3: Conditions for Hydrolysis of Pyrimidine Esters and Amides
Functional GroupConditionMechanismProductsReference
EsterAcidic (e.g., H2SO4, H2O, heat)Reversible; protonation of C=O followed by H2O attack.Carboxylic Acid + Alcohol libretexts.orgbham.ac.uk
EsterBasic (e.g., NaOH, H2O, heat)Irreversible; nucleophilic attack by OH-.Carboxylate Salt + Alcohol libretexts.orgdalalinstitute.com
AmideAcidic (strong acid, heat)Protonation of C=O, followed by H2O attack.Carboxylic Acid + Amine Salt libretexts.org
AmideBasic (strong base, prolonged heat)Nucleophilic attack by OH-.Carboxylate Salt + Amine libretexts.orgnih.gov

Alkylation Reactions

Alkylation of the pyrimidine ring is a crucial method for diversification. Due to the electron-withdrawing nature of the two ring nitrogens, electrophilic substitution is difficult, but alkylation typically occurs at one of the ring nitrogen atoms. wikipedia.org

A variety of methods have been developed for the N-alkylation of pyrimidines. An efficient and environmentally friendly approach utilizes an ammonium (B1175870) sulfate-coated Hydro-Thermal-Carbone (AS@HTC) as a reusable heterogeneous catalyst to achieve high yields and selectivity for N1-alkylated pyrimidines. ias.ac.in This method avoids the formation of common side-products like N1,N3-dialkylated bases. ias.ac.in

While N-alkylation is more common, C-alkylation strategies have also been devised. A novel methodology for the C2-alkylation of pyrimidines involves a base-mediated sulfur dioxide extrusion from N-heteroaryl sulfones. acs.org This approach forges a C(sp²)-C(sp³) bond under mild conditions and is compatible with various functional groups, offering a complementary strategy to traditional cross-coupling reactions. acs.org

Table 4: Selected Alkylation Strategies for the Pyrimidine Ring
Alkylation TypeMethodReagents/ConditionsKey AdvantageReference
N-AlkylationHeterogeneous CatalysisAlkylating agent (e.g., ethyl acetate (B1210297) bromide), AS@HTC catalystHigh selectivity for N1-alkylation, reusable catalyst, eco-friendly. ias.ac.in
C2-AlkylationSulfur DeletionAryl-alkyl sulfone precursor, strong baseForms C(sp²)-C(sp³) bonds, mild conditions, good functional group tolerance. acs.org
N-AlkylationGeneral Electrophilic AdditionAlkyl halidesCommon and direct method for modifying ring nitrogens. wikipedia.org

Reaction Mechanisms and Chemical Reactivity of Methyl 2 Chloropyrimidine 4 Carboxylate

Nucleophilic Substitution at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of Methyl 2-chloropyrimidine-4-carboxylate. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms and an electron-withdrawing chlorine atom, facilitates attack by nucleophiles.

The regioselectivity and rate of nucleophilic substitution on pyrimidine rings are highly sensitive to the electronic and steric environment of the molecule. wuxiapptec.com In pyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be explained by frontier molecular orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position, making it the more electrophilic site. stackexchange.com Furthermore, the intermediate formed during an attack at C4 (a Meisenheimer-like complex) can be stabilized by three resonance structures. stackexchange.com

Electronic effects from other substituents on the ring play a critical role. An electron-withdrawing group at the C5 position, for example, enhances the inherent selectivity for substitution at the C4 position. nih.gov Conversely, placing an electron-donating group, such as a methoxy (B1213986) (OMe) or methylamino (NHMe) group, at the C6 position can alter the electronic distribution, making the LUMO lobes at C2 and C4 more similar in size and potentially shifting the preference toward C2 substitution. wuxiapptec.com Steric hindrance from bulky substituents can also influence the site of attack, potentially favoring the less hindered position. wuxiapptec.com

The nature of the incoming nucleophile is also a determining factor. For instance, in studies on 2-MeSO₂-4-chloropyrimidine, it was found that "hard" nucleophiles like alkoxides preferentially attack the C2 position, whereas "softer" nucleophiles like amines favor the C4 position. wuxiapptec.com This demonstrates that a combination of substrate electronics, substituent effects, and nucleophile characteristics dictates the reaction's outcome.

Regioselectivity in substitution reactions involving 2-chloropyrimidine-4-carboxylate and its analogs is a well-documented but complex phenomenon. For di-substituted pyrimidines like 2,4-dichloropyrimidine (B19661), SNAr reactions with amines and transition metal-catalyzed couplings typically occur with high selectivity at the C4 position. wuxiapptec.commdpi.com This C4 selectivity is considered the "normal" outcome for nucleophilic substitution on such pyrimidine systems. stackexchange.com

However, this selectivity can be reversed under specific conditions. For example, while aryl- and heteroarylamines often require palladium catalysis for efficient reaction, more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions to yield 2-aminopyrimidines. researchgate.net The use of tertiary amine nucleophiles with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 leads to excellent C2 selectivity, a reversal of the typical C4 preference. nih.gov Furthermore, modifying the leaving group can enforce a specific regiochemistry; converting the C4-chloro group to a C4-thiomethoxy group directs amination exclusively to the C2 position. researchgate.net

The following table summarizes the observed regioselectivity in reactions involving substituted pyrimidines, illustrating the influence of the nucleophile and substituents.

Pyrimidine SubstrateReagent/NucleophilePrimary Substitution SiteReference
2,4-DichloropyrimidinePhenylboronic Acid (Suzuki Coupling)C4 mdpi.com
2-MeSO₂-4-chloropyrimidineAminesC4 wuxiapptec.com
2-MeSO₂-4-chloropyrimidineAlkoxidesC2 wuxiapptec.com
5-Substituted-2,4-dichloropyrimidineTertiary AminesC2 nih.gov
2-Chloro-4-thiomethoxypyrimidineAminesC2 researchgate.net

Role of the Ester Group in Reactivity

The methyl carboxylate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 2-chloropyrimidine-4-carboxylic acid. nih.gov This transformation is a critical step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions. Compared to other alkyl esters, such as the ethyl ester, methyl esters generally exhibit faster hydrolysis rates, which can be advantageous for stepwise synthesis. The carboxylic acid product is a key intermediate for various transformations, including amide coupling.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the carboxylic acid to be "activated". hepatochem.com Therefore, for this compound to participate in amide coupling, the ester must first be hydrolyzed to the corresponding carboxylic acid.

Once the carboxylic acid is obtained, it is activated in situ using a coupling reagent. This process generates a more reactive intermediate, such as an active ester or an acid halide, which then readily reacts with an amine to form the desired amide bond. hepatochem.com A wide variety of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions like racemization. hepatochem.comrsc.org

The following table lists common coupling reagents used in amide bond formation.

Reagent NameAbbreviationReagent Class
DicyclohexylcarbodiimideDCCCarbodiimide
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium
N-Methyl-2-chloropyridinium iodide-Pyridinium Salt (Mukaiyama Reagent)
1-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinolineEEDQQuinoline Derivative

Mechanisms of Transition Metal-Catalyzed Reactions

The chloro-substituent at the C2 position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Most of these palladium-catalyzed reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl chloride (R-X), inserting itself into the carbon-chlorine bond to form a high-valent palladium(II) species. libretexts.org

Transmetalation : A main group organometallic compound (R'-M) reacts with the Pd(II) complex, transferring its organic group (R') to the palladium center and displacing the halide. thermofisher.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the pyrimidine ring with an organoboron reagent (typically a boronic acid) to form a C-C bond. libretexts.orgresearchgate.net The mechanism follows the general catalytic cycle, with the transmetalation step involving the boronic acid, usually in the presence of a base. libretexts.org In the case of 2,4-dichloropyrimidines, Suzuki coupling shows a strong preference for reaction at the C4 position. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the pyrimidine with an amine. wikipedia.orgnih.gov After the initial oxidative addition of the pyrimidine to the Pd(0) catalyst, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, and the resulting amide undergoes reductive elimination with the pyrimidine group to form the aminated product and regenerate Pd(0). wikipedia.orglibretexts.org

Sonogashira Coupling : This reaction forges a C-C bond between the pyrimidine and a terminal alkyne. wikipedia.org The mechanism typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine complex. Reductive elimination yields the alkynylated pyrimidine. wikipedia.orgorganic-chemistry.org A modern variation, decarbonylative Sonogashira coupling, allows for the use of carboxylic acids (accessible via hydrolysis of the ester) as the electrophilic partner, proceeding through an aryl-Pd intermediate formed after decarbonylation of a mixed anhydride. nih.govrsc.org

Heck Reaction : This reaction forms a C-C bond by coupling the pyrimidine with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the pyrimidine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. A base is used to regenerate the Pd(0) catalyst from this species. libretexts.org

The following table summarizes the key components for these common cross-coupling reactions.

ReactionCoupling PartnerBond FormedTypical Catalyst SystemTypical Base
Suzuki-MiyauraBoronic Acid/EsterC-CPd(0) complex + Ligand (e.g., XPhos)K₂CO₃, Cs₂CO₃
Buchwald-HartwigAmine (Primary/Secondary)C-NPd(0) complex + Ligand (e.g., BINAP, DPPF)NaOtBu, K₃PO₄
SonogashiraTerminal AlkyneC-C (sp²-sp)Pd(0) complex + Cu(I) salt (e.g., CuI)Triethylamine (B128534), Diisopropylamine
HeckAlkeneC-CPd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂)Triethylamine, K₂CO₃

Catalytic Cycles in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C2 position susceptible to coupling with a variety of partners. The catalytic cycles for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—share a common sequence of fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. acs.orgwiley.comambeed.com

The cycle is initiated by the active Pd(0) catalyst. The first step, oxidative addition , involves the insertion of the Pd(0) complex into the carbon-chlorine bond of the pyrimidine ring, forming an organopalladium(II) intermediate. wiley.comambeed.com This is often the rate-determining step. The subsequent step varies with the reaction type. In Suzuki coupling, a transmetalation occurs where an organic group from an organoboron compound is transferred to the palladium center. google.com In Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation to form a palladium-amido complex. nih.gov For Sonogashira and Heck reactions, coordination and insertion of an alkyne or alkene occurs. google.comscispace.com The final step is reductive elimination , where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue. wiley.comambeed.com

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. With this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C2 position.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the pyrimidine. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, a process typically activated by a base. The base reacts with the organoboron species to form a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium atom. The final reductive elimination step yields the 2-substituted pyrimidine product and regenerates the Pd(0) catalyst. google.com

Several catalyst systems have been successfully employed for the Suzuki coupling of this compound, demonstrating its utility in synthesizing complex molecules. google.comgoogleapis.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Coupling PartnerCatalyst SystemBaseSolventConditionsProductRef
(3,6-difluoro-2-methoxyphenyl)boronic acidXPhos Pd G2Hunig's base1,4-Dioxane / Water90 °C, 3 hrsMethyl 2-(3,6-difluoro-2-methoxyphenyl)pyrimidine-4-carboxylate googleapis.comgoogle.com
4-(tert-butyldimethylsilyloxy)phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane / WaterNot specifiedMethyl 2-(4-(tert-butyldimethylsilyloxy)phenyl)pyrimidine-4-carboxylate google.comgoogleapis.com

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is particularly valuable for synthesizing substituted aminopyrimidines from this compound.

The catalytic cycle for the Buchwald-Hartwig amination also starts with the oxidative addition of Pd(0) to the C-Cl bond. wiley.com The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical to prevent side reactions and promote the desired coupling. wiley.comnih.gov While direct SNAr reactions can sometimes be competitive for highly activated substrates like 2-chloropyrimidines, palladium catalysis often provides higher yields and broader substrate scope under milder conditions. nih.gov

Table 2: Example of Buchwald-Hartwig Amination with this compound

Amine PartnerCatalyst SystemBaseSolventConditionsProductRef
tert-butyl (1S,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate((t-Bu)₃P)₂PdNot specifiedNot specified80 °C, overnightMethyl 2-(((1S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)amino)pyrimidine-4-carboxylate google.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com This reaction is a powerful tool for synthesizing alkynylpyrimidines. The catalytic cycle typically involves both palladium and a copper(I) co-catalyst.

The palladium cycle follows the familiar pattern of oxidative addition of the Pd(0) catalyst to the C-Cl bond of this compound. The copper cycle runs concurrently, where the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the organopalladium(II) complex. The resulting dialkynylpalladium(II) species undergoes reductive elimination to yield the 2-alkynylpyrimidine product and regenerate the Pd(0) catalyst. google.com Copper-free versions of the Sonogashira reaction also exist, which rely on a modified palladium cycle.

Table 3: General Conditions for Sonogashira Coupling of Halo-pyrimidines

HalideAlkyneCatalyst SystemBaseSolventConditionsRef
Aryl/Heteroaryl HalideTerminal AlkynePd(PPh₃)₄ / CuIAmine (e.g., Et₃N)DMF, THFRoom Temp. to 100 °C google.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. scispace.com For this compound, this would involve coupling with an alkene to introduce a vinyl group at the C2 position.

The catalytic cycle of the Heck reaction begins with the oxidative addition of Pd(0) to the pyrimidine's C-Cl bond. scispace.com The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to restart. scispace.comarabjchem.org

Table 4: General Conditions for Heck Reaction of Halo-pyrimidines

HalideAlkeneCatalyst SystemBaseSolventConditionsRef
Aryl/Heteroaryl HalideActivated AlkenePd(OAc)₂ / Phosphine LigandTriethylamine, K₂CO₃DMF, Acetonitrile80-140 °C scispace.comarabjchem.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. For Methyl 2-chloropyrimidine-4-carboxylate, the analysis reveals three unique proton signals. The aromatic protons on the pyrimidine (B1678525) ring appear as two distinct doublets at δ 9.11 and δ 8.20 ppm. echemi.com The singlet observed at δ 4.08 ppm is characteristic of the three protons of the methyl ester group (-OCH₃). echemi.com The spectrum is confirmed to be consistent with the expected structure. chemscene.com

Chemical Shift (δ) ppm Signal Number of Protons Assignment
9.11Doublet1HPyrimidine Ring Proton (Ar-H)
8.20Doublet1HPyrimidine Ring Proton (Ar-H)
4.08Singlet3HMethyl Ester Protons (-OCH₃)

Data sourced from a ¹H-NMR spectrum run in CDCl₃. echemi.com

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a separate signal. While specific experimental data for this compound is not available in the referenced sources, a hypothetical spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule: four for the pyrimidine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. Although a specific experimental spectrum for this compound was not located in the provided search results, the key functional groups would produce characteristic absorption bands. Expected absorptions include a strong C=O stretching vibration for the ester group (typically around 1700-1750 cm⁻¹), C-O stretching vibrations for the ester linkage, C=N and C=C stretching vibrations from the pyrimidine ring, and a C-Cl stretching band at a lower wavenumber.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₆H₅ClN₂O₂, corresponding to a molecular weight of approximately 172.57 g/mol . chemicalbook.comfishersci.fi In a mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two prominent peaks for the molecular ion: one at m/z 172 (for the ³⁵Cl isotope) and another at m/z 174 (for the ³⁷Cl isotope), with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

The analysis of dihedral angles from X-ray crystallography data would define the spatial relationship between different planes within the molecule, such as the orientation of the methyl ester group relative to the pyrimidine ring. This information is critical for understanding steric interactions and the molecule's preferred conformation in the solid state. As no crystal structure data was found, this analysis cannot be performed.

Hydrogen Bonding and Crystal Packing Interactions

The precise three-dimensional arrangement of molecules in the crystalline state is dictated by a network of intermolecular interactions. While specific crystallographic data for this compound is not publicly available, an analysis of structurally related pyrimidine derivatives allows for an informed postulation of its hydrogen bonding and crystal packing behavior. The interplay of weak hydrogen bonds, halogen interactions, and π-π stacking is anticipated to govern the supramolecular assembly of this compound.

In the solid state, the pyrimidine ring, with its electron-withdrawing chloro and methoxycarbonyl substituents, is expected to participate in a variety of intermolecular interactions. The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, while the methyl and aromatic protons can act as donors.

Likely intermolecular interactions include weak C–H···O and C–H···N hydrogen bonds. For instance, the hydrogen atoms of the methyl group or the pyrimidine ring could form hydrogen bonds with the carbonyl oxygen of the ester group or the nitrogen atoms of the pyrimidine ring of an adjacent molecule. In the crystal structures of similar pyrimidine-based compounds, such interactions are prevalent and play a crucial role in stabilizing the crystal lattice. researchgate.netresearchgate.net For example, in the crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate, pairs of weak C—H⋯O hydrogen bonds link molecules to form distinct ring motifs. researchgate.net

The aromatic nature of the pyrimidine ring also suggests the potential for π-π stacking interactions between parallel rings of adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a common feature in the crystal packing of aromatic and heteroaromatic compounds, often leading to the formation of columnar or layered structures. In a related compound, pyrimethaminium benzenesulfonate (B1194179) monohydrate, π–π stacking with a centroid–centroid distance of 3.9465 (13) Å was observed, contributing to the stabilization of the crystal structure. researchgate.net

Table of Potential Intermolecular Interactions in this compound

Interaction TypePotential DonorPotential AcceptorAnticipated Role in Crystal Packing
Hydrogen BondC-H (pyrimidine ring, methyl group)N (pyrimidine ring), O (carbonyl)Formation of supramolecular synthons and stabilization of the crystal lattice.
Halogen BondClN (pyrimidine ring), O (carbonyl)Directional interaction contributing to the overall packing arrangement.
π-π StackingPyrimidine ringPyrimidine ringFormation of stacked arrangements, leading to columnar or layered structures.

Applications and Research Directions

Pharmaceutical and Medicinal Chemistry Research

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Methyl 2-chloropyrimidine-4-carboxylate provides an accessible entry point to a wide range of complex heterocyclic compounds with potential therapeutic applications.

The primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. chemicalbook.comchemicalbook.com Its structure allows for sequential or orthogonal reactions, enabling the construction of diverse molecular architectures. The chlorine at the 2-position is readily displaced by various nucleophiles (e.g., amines, phenols), while the methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol. google.com

Several patents and research articles highlight its role as a starting material. For instance, it is used in the synthesis of thienopyrimidine derivatives, google.com pyrrolopyrazole compounds, epo.orggoogle.com and spirocyclic molecules that bind to the Cereblon (CRBN) E3 ligase. google.comgoogle.com It is also a precursor for creating (2-chloropyrimidin-4-yl)methanol (B1521263) through reduction by reagents like diisobutylaluminium hydride (DIBAL-H). google.com Its utility is further demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or heteroaryl groups. googleapis.com

Table 1: Examples of Syntheses Utilizing this compound as an Intermediate

Starting Material Reaction Type Resulting Scaffold/Intermediate Target Class Reference
This compound Nucleophilic Substitution / Cyclization Pyrrolopyrazole derivatives PSS1 Inhibitors epo.orggoogle.com
This compound Suzuki Coupling / Macrocyclization Macrocyclic compounds MCL-1 Inhibitors googleapis.com
This compound Nucleophilic Substitution Spirocyclic compounds Cereblon (CRBN) Ligands google.comgoogle.com
This compound Reduction (DIBAL-H) (2-chloropyrimidin-4-yl)methanol Thienopyrimidine precursors google.com
This compound Nucleophilic Amination / Saponification Pyrimidine carboxylic acid derivatives RBP4 Antagonists nih.gov

In drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such strategies. The reactivity of its chloro and ester functional groups allows for the systematic synthesis of analog libraries.

For example, in the development of bispecific antagonists for Retinol Binding Protein 4 (RBP4), the pyrimidine core derived from this compound was modified. nih.gov Researchers prepared a series of analogs by reacting the core with various amines and substituted phenols to explore the structure-activity relationship (SAR) and optimize binding affinity. Similarly, in the pursuit of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, the pyrimidine moiety was coupled with different boronic acids to generate a library of compounds for screening. googleapis.com This modular approach enables medicinal chemists to fine-tune molecular properties and identify candidates with superior therapeutic potential.

The pyrimidine ring is a core component of many molecules that interact with biological targets like enzymes and receptors. This compound is a key starting material for developing such targeted agents.

Enzyme Inhibitors: Research has shown its utility in creating potent and selective enzyme inhibitors for various therapeutic areas, particularly oncology.

Phosphatidylserine Synthase 1 (PSS1) Inhibitors: The compound is a documented raw material for synthesizing pyrrolopyrazole derivatives that exhibit inhibitory activity against PSS1, an enzyme considered a target in cancers with suppressed PSS2 function. epo.orggoogle.com

MCL-1 Inhibitors: It is used as a precursor in multi-step syntheses to generate macrocyclic inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in cancer. googleapis.com

PARP7 Inhibitors: The compound serves as a reactant in the synthesis of pyridazinones designed as inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7), a target being explored for cancer immunotherapy. google.com

ASK1 and RIPK1 Inhibitors: It has been employed as an intermediate in the creation of inhibitors for Apoptosis signal-regulating kinase 1 (ASK1) googleapis.com and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), google.com which are implicated in inflammatory diseases and cell death pathways.

Receptor Ligands: The compound is also integral to the synthesis of ligands that bind to specific protein receptors.

Cereblon (CRBN) Ligands: It is a key intermediate in the synthesis of spiro compounds designed to bind to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. google.comgoogle.com These ligands are foundational for developing Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation in cancer.

Retinol Binding Protein 4 (RBP4) Antagonists: It is the starting point for building bispecific antagonists of RBP4, which are being investigated for their potential to stabilize transthyretin tetramers as a therapy for age-related diseases. nih.gov

Table 2: Molecular Targets Addressed by Compounds Derived from this compound

Target Type Specific Target Therapeutic Area Reference
Enzyme Phosphatidylserine Synthase 1 (PSS1) Oncology epo.orggoogle.com
Enzyme Myeloid Cell Leukemia 1 (MCL-1) Oncology googleapis.com
Enzyme Poly (ADP-ribose) polymerase 7 (PARP7) Oncology google.com
Enzyme Apoptosis signal-regulating kinase 1 (ASK1) Inflammatory Diseases googleapis.com
Enzyme Receptor-interacting protein kinase 1 (RIPK1) Inflammatory Diseases google.com
Receptor/Ligase Cereblon (CRBN) Oncology, Protein Degradation google.comgoogle.com

Given its role in synthesizing inhibitors of key oncogenic proteins like MCL-1 and PSS1, this compound is a significant compound in anticancer research. epo.orggoogleapis.com Its use in developing ligands for Cereblon directly contributes to the field of targeted protein degradation, a cutting-edge approach to cancer therapy. google.comgoogle.com The development of PARP7 inhibitors from this intermediate also represents a strategy to overcome tumor immune evasion. google.com General sources also identify it as a building block for novel anticancer agents. americanchemicalsuppliers.comcymitquimica.com

In addition to oncology, the pyrimidine core is fundamental to many antiviral drugs. While specific examples are less detailed in the public domain, the compound is noted for its utility in the discovery and development of new antiviral agents. americanchemicalsuppliers.com The resulting compounds from its synthesis are sometimes patented for broad therapeutic use, including the treatment of viral infections. google.com

Tuberculosis (TB) remains a major global health challenge, and there is a continuous need for new therapeutics. This compound has been identified as a useful starting material in the search for new anti-TB drugs. A US patent describes its use in a reaction with (3,6-difluoro-2-methoxyphenyl)boronic acid to generate small molecule leads against tuberculosis. googleapis.com Furthermore, patent literature covering Cereblon-binding agents synthesized from this intermediate lists tuberculosis as a potential therapeutic indication. google.comgoogle.com

Agrochemical Research and Development

Beyond pharmaceuticals, the pyrimidine heterocycle is a common feature in many agrochemicals, including herbicides, fungicides, and insecticides. This compound serves as an intermediate in this sector as well. cymitquimica.com Its versatile reactivity allows for the creation of novel active ingredients for crop protection. Notably, a Chinese patent application lists the compound in the context of synthesizing new herbicide compounds, highlighting its application in the development of agents for controlling unwanted vegetation. google.com

Building Block for Pesticides and Herbicides

The pyrimidine core is a well-established scaffold in agrochemistry. Various pyrimidine derivatives are known to exhibit herbicidal activity, often by targeting essential biological pathways in plants. researchgate.netgoogle.com this compound serves as a key intermediate in the synthesis of these agrochemicals. For instance, it is a precursor for creating compounds like aryloxyphenoxypropionates (APPs) that feature a pyrimidinyloxy moiety. researchgate.net These APP herbicides are known to target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants, a crucial enzyme involved in fatty acid biosynthesis. researchgate.net

The development of novel herbicides often involves the synthesis of analogues to study structure-activity relationships (SAR). For example, propionamide-methylpyrazole carboxylates have been designed and synthesized as potential herbicidal candidates targeting the enzyme transketolase. nih.gov The synthesis of such complex molecules relies on versatile building blocks like this compound to introduce the core heterocyclic motif. Research in this area has led to the identification of compounds with significant pre- and post-emergence herbicidal activity against various weed species. nih.gov

Fundamental Organic Synthesis Research

Beyond its direct application in agrochemical synthesis, this compound is a subject of fundamental research in organic chemistry, where its reactivity is harnessed to build complex molecular frameworks and explore new synthetic methods. chemicalbook.com

The exploration of novel reaction pathways is a central theme in organic synthesis, aiming to discover new methods for forming chemical bonds and constructing molecular architectures efficiently. rsc.orgnih.gov The pyrimidine ring in this compound, with its electron-deficient nature and multiple reactive sites, is an ideal substrate for such explorations. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity enables chemists to investigate new types of cross-coupling reactions, aminations, and etherifications, expanding the toolkit available for synthesizing substituted pyrimidines.

The ability to act as a versatile building block allows for the stepwise construction of complex molecules, a process inspired by total synthesis in organic chemistry. nih.gov this compound is used as a starting material or intermediate in multi-step synthetic sequences. For example, the pyrimidine scaffold is central to the synthesis of modified amino acid and peptide analogues, such as N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen, where the pyrimidine ring is attached to an amino acid structure. rsc.org Similarly, it can be used to create tetrahydropyrimidine-5-carboxylate derivatives, which are synthesized through multicomponent reactions and evaluated for various biological activities. mdpi.com These syntheses demonstrate the compound's role in generating molecular diversity and producing complex, highly functionalized target molecules.

Computational and Theoretical Chemistry Studies

Computational chemistry provides deep insights into the molecular properties of compounds like this compound, helping to predict reactivity, stability, and potential biological interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. samipubco.commdpi.com For pyrimidine derivatives, DFT calculations are employed to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters. nih.gov These studies also calculate frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. samipubco.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to obtain these theoretical descriptors for pyrimidine-based systems, providing a theoretical foundation for understanding their chemical behavior. rsc.orgresearchgate.net

Table 1: Common Parameters Investigated in DFT Studies of Pyrimidine Derivatives
ParameterDescriptionSignificance
Optimized GeometryThe lowest energy 3D arrangement of atoms.Provides foundational data on bond lengths and angles. nih.gov
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. samipubco.com
Dipole MomentA measure of the net molecular polarity.Influences solubility and intermolecular interactions. mdpi.com
Mulliken Atomic ChargesCalculates the partial charge distribution on each atom.Helps identify reactive sites for electrophilic or nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum. researchgate.netrsc.org Typically, red indicates the most negative potential, often associated with lone pairs on heteroatoms like nitrogen or oxygen, while blue indicates the most positive potential. researchgate.net

For pyrimidine derivatives, MEP analysis helps to identify the most likely sites for hydrogen bonding and other noncovalent interactions, which is crucial for designing molecules that can bind to biological targets like enzymes or receptors. rsc.orgrsc.org By calculating the MEP, researchers can predict how substitutions on the pyrimidine ring will alter its electronic properties and, consequently, its interaction with other molecules. nih.gov This predictive power is valuable in drug design and the development of agrochemicals, guiding the synthesis of compounds with optimized binding affinities. rsc.orgnih.gov

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound is a critical determinant of its reactivity and interaction with biological targets. While specific experimental conformational analysis and molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, computational studies on related pyrimidine derivatives provide significant insights. rsc.orgnih.govdovepress.com

Theoretical studies, often employing density functional theory (DFT), are instrumental in understanding the molecule's structural properties. mdpi.com Such computational approaches can predict the most stable conformations by calculating the potential energy surfaces associated with the rotation of its substituent groups—the methyl ester at position 4 and the chloro group at position 2. For instance, in related substituted pyrimidines, the orientation of substituents relative to the pyrimidine ring can significantly influence the molecule's electronic distribution and steric profile. mdpi.com

Molecular dynamics simulations on pyrimidine-based compounds have been used to explore their behavior in different environments, such as in solution or within a protein's binding pocket. nih.govacs.orgkashanu.ac.ir These simulations can reveal the dynamic nature of the molecule, including the flexibility of the pyrimidine ring and the rotational freedom of its substituents. For example, MD simulations of pyrimidine diamine derivatives have shown how the pyrimidine moiety and its substituents interact with amino acid residues in the active sites of enzymes, highlighting the importance of conformational adaptability for biological activity. nih.govacs.org The stability of these interactions, often mediated by hydrogen bonds and hydrophobic contacts, is crucial for the compound's inhibitory potential. nih.govacs.org

The introduction of different substituents on the pyrimidine ring can alter its conformational preferences. mdpi.com For example, the presence of a fluorine atom can induce shifts in the favored molecular conformation due to its size and electronegativity. mdpi.com While a chlorine atom, as in this compound, is larger than fluorine, its influence on the molecule's conformation and interaction dynamics is an area ripe for specific investigation. Understanding these conformational nuances is essential for the rational design of new derivatives with enhanced biological activities. nih.gov


Future Research Perspectives

The versatility of this compound as a chemical intermediate positions it at the forefront of various research and development endeavors. Future research is anticipated to focus on optimizing its synthesis, broadening its biological applications, and exploring innovative derivatization strategies.

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

  • Catalyst Innovation: The exploration of novel catalysts, including reusable heterogeneous catalysts and metal-free catalysts, could lead to higher yields and simplified purification processes. powertechjournal.com
  • Alternative Solvents: A shift towards greener solvents, such as water or ionic liquids, is a significant trend in chemical synthesis. rasayanjournal.co.injmaterenvironsci.com Research into aqueous-based synthetic routes for pyrimidine derivatives has already shown promise. jmaterenvironsci.com
  • Energy-Efficient Methods: The application of microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.netpowertechjournal.com
  • Mechanochemistry: Solvent-free approaches, such as grindstone chemistry and ball milling, offer a sustainable alternative by reducing solvent waste and, in some cases, improving reaction efficiency. researchgate.netnih.gov
  • The following table summarizes potential green chemistry approaches for pyrimidine synthesis:

    Green Chemistry Approach Potential Benefits
    Microwave-Assisted Synthesis Reduced reaction times, higher yields, increased purity. rasayanjournal.co.inresearchgate.net
    Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions. rasayanjournal.co.in
    Solvent-Free Reactions Reduced environmental impact, simplified work-up. researchgate.netnih.gov
    Use of Green Solvents (e.g., water) Increased safety, lower cost, reduced toxicity. rasayanjournal.co.injmaterenvironsci.com
    Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. powertechjournal.com

    Expansion of Biological Applications

    The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netarabjchem.orggsconlinepress.commdpi.com Future research will likely focus on leveraging this compound as a starting material to synthesize novel compounds with enhanced therapeutic potential.

    Promising areas for the expansion of biological applications include:

  • Anticancer Drug Discovery: Pyrimidine derivatives are known to act as kinase inhibitors, antimetabolites, and DNA intercalators in cancer therapy. mdpi.comijsat.org New derivatives of this compound could be designed and synthesized to target specific signaling pathways involved in cancer progression. arabjchem.orggsconlinepress.com Recent studies have highlighted the potential of novel pyrimidine derivatives against various cancer cell lines, including glioblastoma and breast cancer. gsconlinepress.com
  • Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The pyrimidine nucleus is found in several antimicrobial drugs, and new derivatives could be screened for activity against a broad range of bacterial and fungal pathogens. researchgate.netgsconlinepress.com
  • Antiviral Therapeutics: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral drugs. researchgate.net Research into novel pyrimidine glycoside derivatives has shown promising activity against viruses like HBV. researchgate.net
  • Inhibitors of Novel Biological Targets: As our understanding of disease mechanisms evolves, new biological targets are identified. The chemical tractability of this compound allows for the creation of diverse chemical libraries that can be screened against these novel targets to identify new lead compounds for various diseases, including neurodegenerative disorders and inflammatory conditions. nih.govmdpi.com
  • Exploration of Novel Derivatization and Functionalization Strategies

    The chemical reactivity of the chloro substituent at the C2 position and the methyl ester at the C4 position of this compound makes it an ideal substrate for a wide range of chemical transformations. Future research will undoubtedly focus on exploring novel and efficient methods for its derivatization and functionalization to generate a diverse array of complex molecules.

    Key strategies for future exploration include:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgresearchgate.netnih.gov These reactions can be used to introduce a variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring, offering a straightforward route to a vast chemical space. nih.govnih.gov The development of more efficient and versatile catalytic systems for these transformations will continue to be an active area of research. nih.gov
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 2-position. rsc.org
  • Modification of the Ester Group: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. This provides another avenue for structural diversification and the introduction of new pharmacophores.
  • Direct C-H Functionalization: Emerging techniques in C-H activation and functionalization could provide more direct and atom-economical routes to modify the pyrimidine ring, potentially at positions other than those bearing the existing substituents.
  • The following table outlines some potential derivatization reactions for this compound:

    Reaction Type Reagents and Conditions Potential Products
    Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base 2-Aryl-pyrimidine-4-carboxylates acs.orgnih.gov
    Buchwald-Hartwig Amination Amine, Pd catalyst, base 2-Amino-pyrimidine-4-carboxylates nih.gov
    Nucleophilic Substitution Amine, alcohol, or thiol 2-Substituted-pyrimidine-4-carboxylates rsc.org
    Ester Hydrolysis Aqueous base (e.g., NaOH) 2-Chloropyrimidine-4-carboxylic acid
    Amide Formation Hydrolysis followed by coupling with an amine 2-Chloropyrimidine-4-carboxamides

    Q & A

    Q. What are the key physicochemical properties of Methyl 2-chloropyrimidine-4-carboxylate, and how are they experimentally determined?

    • Methodological Answer : The compound (C₆H₅ClN₂O₂, MW 172.57 g/mol) has a density of 1.4±0.1 g/cm³ and a boiling point of 304.3±15.0°C at 760 mmHg. Key properties are determined via:
    • Gas Chromatography-Mass Spectrometry (GC-MS) : For boiling point and purity analysis.
    • Differential Scanning Calorimetry (DSC) : To assess thermal stability.
    • NMR Spectroscopy : Confirms molecular structure (e.g., ester and chloropyrimidine groups).
    • X-ray Crystallography : Validates crystal packing and bond angles (e.g., using SHELX programs for refinement) .
    PropertyValueMethod
    Density1.4±0.1 g/cm³GC-MS
    Boiling Point304.3±15.0°CDSC
    LogP1.47HPLC (Reverse Phase)
    Refractive Index1.534Abbe Refractometer

    Q. What are the standard synthetic routes for this compound?

    • Methodological Answer : Two primary methods are documented:

    Q. Esterification of 2-Chloropyrimidine-4-carboxylic Acid :

    • React the acid with methanol in the presence of H₂SO₄ or HCl as a catalyst under reflux (60-80°C, 6-8 hours). Purify via vacuum distillation .

    Q. Nucleophilic Substitution :

    • Use trimethylamine in 1,4-dioxane at 50°C under inert atmosphere to substitute halides or activate carboxyl groups. Monitor progress via TLC or HPLC .

    Q. What safety precautions are required when handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
    • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory irritation).
    • Storage : Inert atmosphere (N₂/Ar) at 2-8°C, protected from light .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

    • Methodological Answer :
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (1,4-dioxane) for solubility and reactivity.
    • Catalyst Optimization : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂).
    • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation.
    • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature (50-80°C), stoichiometry (1:1 to 1:3 acid:methanol), and reaction time .

    Q. What computational methods are suitable for predicting the biological interactions of this compound?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
    • QSAR Modeling : Corrogate substituent effects (chloro, methyl ester) with bioactivity using MOE or RDKit .

    Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

    • Methodological Answer :
    • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ=0.71073 Å).
    • Refinement : Use SHELXL for least-squares refinement. Analyze puckering parameters (Cremer-Pople coordinates) for ring non-planarity .
    • Validation : Check via R-factor (<0.05) and electron density maps (e.g., using OLEX2) .

    Q. What strategies mitigate competing side reactions during functionalization of this compound?

    • Methodological Answer :
    • Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to prevent nucleophilic attack.
    • Temperature Control : Lower temperatures (-10°C) reduce hydrolysis of the ester group.
    • Chemoselective Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings without affecting the chloro substituent .

    Data Contradictions and Resolution

    • Discrepancy in LogP Values : reports LogP=1.47, while similar esters (e.g., ethyl analogs) show higher hydrophobicity.
      • Resolution : Validate via shake-flask method (octanol/water partitioning) to confirm experimental vs. computed (ChemAxon) values .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.